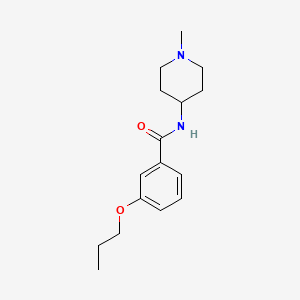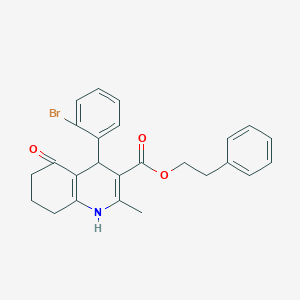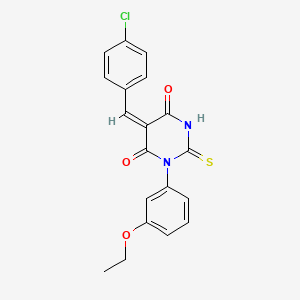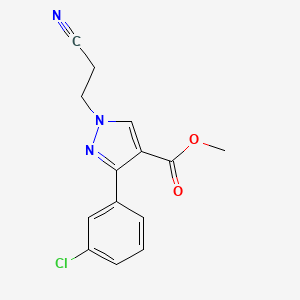
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective dopamine D3 receptor agonist, which means it has the ability to bind to and activate dopamine D3 receptors in the brain.
科学研究应用
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research is in the treatment of drug addiction, particularly cocaine addiction. Studies have shown that N-(1-methyl-4-piperidinyl)-3-propoxybenzamide can reduce the rewarding effects of cocaine and decrease drug-seeking behavior in animal models. This suggests that N-(1-methyl-4-piperidinyl)-3-propoxybenzamide may have potential as a therapeutic agent for cocaine addiction in humans.
Another area of research where N-(1-methyl-4-piperidinyl)-3-propoxybenzamide shows promise is in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. N-(1-methyl-4-piperidinyl)-3-propoxybenzamide has been shown to stimulate dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease.
作用机制
The mechanism of action of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide is related to its ability to bind to and activate dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in the reward system of the brain, and the activation of dopamine D3 receptors has been shown to reduce the rewarding effects of drugs of abuse such as cocaine. N-(1-methyl-4-piperidinyl)-3-propoxybenzamide also has some affinity for dopamine D2 receptors, but its selectivity for dopamine D3 receptors is what makes it a promising therapeutic agent for drug addiction.
Biochemical and Physiological Effects
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease. It has also been shown to reduce drug-seeking behavior in animal models of cocaine addiction, suggesting that it may have potential as a therapeutic agent for drug addiction in humans.
实验室实验的优点和局限性
One of the advantages of using N-(1-methyl-4-piperidinyl)-3-propoxybenzamide in lab experiments is that it is a selective dopamine D3 receptor agonist, which means it has a specific target in the brain. This can make it easier to study the effects of dopamine D3 receptor activation on behavior and physiology. However, one limitation of using N-(1-methyl-4-piperidinyl)-3-propoxybenzamide in lab experiments is that it is not very water-soluble, which can make it difficult to administer to animals or humans.
未来方向
There are several future directions for research on N-(1-methyl-4-piperidinyl)-3-propoxybenzamide. One area of research that is currently being explored is the potential use of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide in the treatment of other types of drug addiction, such as opioid addiction. Another area of research is the development of more water-soluble forms of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide that can be administered more easily to animals or humans. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide, particularly in humans.
合成方法
The synthesis of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide involves several steps, starting with the reaction of 3-nitrobenzoic acid with propionyl chloride to form 3-nitrobenzoyl propionate. This intermediate is then reacted with 1-methyl-4-piperidinol to form the corresponding amide, which is subsequently reduced to N-(1-methyl-4-piperidinyl)-3-propoxybenzamide using a reducing agent such as lithium aluminum hydride. The final product is obtained as a white crystalline powder with a melting point of 115-117°C.
属性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-11-20-15-6-4-5-13(12-15)16(19)17-14-7-9-18(2)10-8-14/h4-6,12,14H,3,7-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTQNKIPQAKTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B4983555.png)

![N-benzyl-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4983577.png)
![2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4983583.png)
![7-phenyl-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983588.png)


![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)
![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B4983623.png)
![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)
![N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4983631.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983637.png)
![7-methyl-3-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4983656.png)